
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
説明
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is often used because it’s stable under a variety of conditions but can be removed under strongly acidic conditions .
Synthesis Analysis
The synthesis of compounds with a Boc-protected amino group often involves the reaction of the amine with di-tert-butyl dicarbonate . This reaction can be carried out in a variety of solvents and usually gives high yields .Molecular Structure Analysis
The Boc group consists of a carbonyl group bonded to a tert-butyl group. When attached to an amine, it forms a carbamate . The presence of the Boc group can significantly affect the physical and chemical properties of the compound it’s attached to .Chemical Reactions Analysis
The most common reaction involving a Boc-protected amine is its deprotection, which is usually achieved by treating the compound with a strong acid . This reaction is often used in the synthesis of peptides .科学的研究の応用
Synthesis of Photoactive Peptides
This compound is used in the synthesis of photoactive peptides . Diarylethene (DAE) molecular photoswitches, which are an interesting class of these molecules, draw attention as building units in the preparation of diverse photoactive molecules .
Preparation of DAE Boc-Amino Acid
The compound is used in the preparation of DAE Boc-amino acid . This contribution to the DAE amino acid collection could be useful in the further enhancement of diversity in designing different routes to photoactive peptides .
Synthesis of Diverse Compounds Derived from 1,2,4-Triazoles
The compound is used in the synthesis of diverse compounds derived from 1,2,4-triazoles . These compounds have a wide spectrum of activities, including antimicrobial, antibacterial properties, human antifungal agents, anticancer agents, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .
Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives
The compound is used in the synthesis of β-(1,2,4-triazol-1-yl)alanine derivatives . These derivatives are known as important metabolites in plants of the fungicide myclobutanil and the weedkiller 3-amino-1,2,4-triazole .
Synthesis of Various Peptides
Preparation of tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids
The compound is used in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These ionic liquids have multiple reactive groups and are used in organic synthesis .
作用機序
Target of Action
The primary target of the compound, also known as Boc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid, is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, the formation of blood vessels, and the establishment of cell polarity .
Mode of Action
The compound interacts with its target through a process known as deprotection . During this process, the compound’s tert-butoxycarbonyl (Boc) group is removed, allowing the compound to interact with its target . This interaction can lead to changes in the target’s activity, potentially influencing various cellular processes .
Biochemical Pathways
The compound’s deprotection process is part of a broader biochemical pathway involving the synthesis of peptides . Specifically, the compound can be used as a starting material in dipeptide synthesis . The removal of the Boc group allows the compound to participate in peptide bond formation, contributing to the production of dipeptides .
Pharmacokinetics
For example, the bioavailability of a similar compound was found to decrease when combined with Eltrombopag .
Result of Action
The removal of the Boc group from the compound allows it to participate in peptide bond formation, leading to the production of dipeptides . This can have various molecular and cellular effects, depending on the specific dipeptides that are produced .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s deprotection process can be facilitated by high temperatures and certain ionic liquids . Additionally, the compound’s solubility can be affected by the solvent used, with the compound being miscible in certain solvents (e.g., acetonitrile, methanol, dimethylformamide, and dimethyl sulfoxide) and immiscible in others (e.g., diethyl ether, ethyl acetate, and hexane) .
特性
IUPAC Name |
3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVRVSZFEDIMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548496 | |
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxyvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105504-72-1 | |
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxyvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-(+-)-2-amino-3-hydroxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



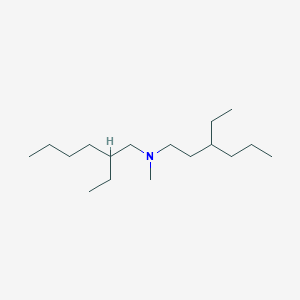
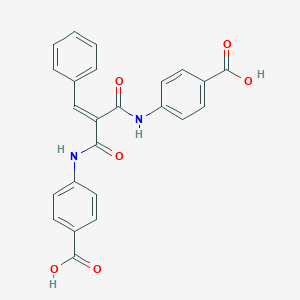
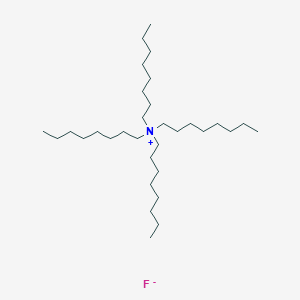

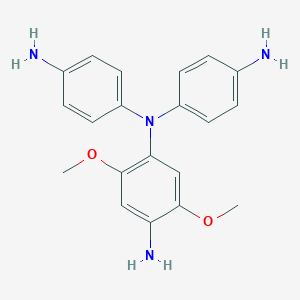

![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)



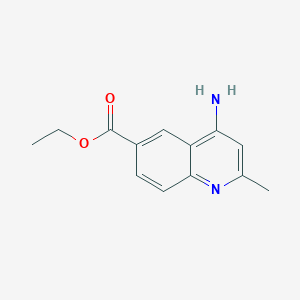
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)
